2-Chloro-1,1,1,3-tetrafluoropropane

Description

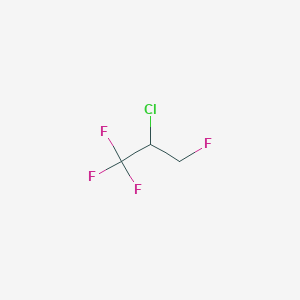

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,1,1,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF4/c4-2(1-5)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNJBYUJTYGLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555310 | |

| Record name | 2-Chloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117970-90-8 | |

| Record name | 2-Chloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Chlorotetrafluoropropanes

Halogen Exchange Reactions in Fluorinated Propane (B168953) Synthesis

Halogen exchange, particularly the substitution of chlorine with fluorine, is a fundamental process in the synthesis of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). This method is advantageous for introducing fluorine atoms into a carbon backbone that has been previously chlorinated.

Catalytic Fluorination of Chlorinated Propane Precursors

The gas-phase catalytic fluorination of chlorinated propane precursors is a widely employed industrial method. In this process, a chlorinated propane, such as 1,1,2,3-tetrachloropropene, is reacted with hydrogen fluoride (B91410) (HF) over a fluorination catalyst. researchgate.net The catalyst, often based on chromium oxide (Cr2O3), may be modified with other metals like yttrium (Y) or lanthanum (La) to enhance selectivity and stability. researchgate.net The reaction conditions, including temperature, the molar ratio of reactants, and contact time, significantly influence the product distribution. researchgate.net For instance, higher temperatures and a larger HF to organic reactant ratio tend to favor the formation of more highly fluorinated products. researchgate.net

Utilization of Hydrogen Fluoride as a Fluorinating Agent

Anhydrous hydrogen fluoride (HF) is the primary fluorinating agent in the synthesis of most organofluorine compounds, including HCFC-244fa. essentialchemicalindustry.orgwikipedia.org Its reactivity allows for the replacement of chlorine atoms with fluorine atoms in a controlled manner. The reaction of chlorocarbons with HF is a cornerstone of the fluorochemicals industry. wikipedia.org

In the context of producing HFO-1234yf, a two-step process often begins with the hydrofluorination of a precursor like 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) with HF. fluorine1.ruepo.org This initial step can yield a mixture of compounds, including HCFC-244fa and its isomers. The reaction can be catalyzed by various substances, including antimony halides, iron halides, titanium halides, and tin halides. epo.org The resulting intermediate mixture is then subjected to further reactions, such as dehydrohalogenation, to arrive at the final desired product. fluorine1.ruepo.org

Chlorination and Fluorination Strategies

Combining chlorination and fluorination reactions provides a versatile pathway to synthesize specific chlorofluoropropanes. These strategies can involve sequential or concurrent reaction steps, depending on the desired product and starting materials.

Photoinduced Chlorination Processes

Photoinduced, or photochemical, chlorination is a method that can be used to introduce chlorine atoms into a fluorinated propane molecule. This process typically involves reacting a fluorinated propane with chlorine gas under the influence of light, often in the ultraviolet (UV) range. google.com

One patented method describes the production of HCFC-244bb and/or 3-chloro-1,1,1,2-tetrafluoropropane (an isomer of HCFC-244fa) by reacting 1,1,1,2-tetrafluoropropane (B1626849) (HFC-254eb) with chlorine. google.com The reaction can be carried out in the liquid phase, potentially in the presence of a solvent, and is initiated by light with a wavelength between 200 and 750 nm. google.com This method offers a direct route to chlorinate a readily available fluorinated propane.

Another example of a related photochemical reaction involves the reaction of trichlorosilane (B8805176) with 2-chloro-1,3,3,3-tetrafluoropropene, which yields trichloro(2-chloro-1,3,3,3-tetrafluoropropyl)silane. rsc.org

Two-Step Chlorination-Fluorination Sequences

A common industrial approach involves a multi-step process that includes both chlorination and fluorination stages. For example, a precursor can be chlorinated to introduce the desired number of chlorine atoms, followed by a fluorination step to replace some of these chlorine atoms with fluorine.

A method for producing HFO-1234yf starts with the chlorination of 1,2-dichloro-2-fluoropropane (B1345526) to yield 1,1,1,2-tetrachloro-2-fluoropropane. This tetrachlorinated intermediate is then fluorinated to produce 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb), which is subsequently dehydrochlorinated to form HFO-1234yf. google.com

Similarly, a two-step gas-phase method has been developed to synthesize HFO-1234yf from 1,1,2,3-tetrachloropropene and hydrogen fluoride. wipo.int The first step involves reacting the starting materials in a reactor with a specific catalyst to produce a mixture containing 2,3-dichloro-3,3-difluoropropene. This intermediate mixture is then fed into a second reactor at a higher temperature to yield HFO-1234yf. wipo.int

Dehydrochlorination of Halogenated Propane Precursors

Dehydrochlorination, the removal of a hydrogen and a chlorine atom from adjacent carbons to form a double bond, is a crucial step in many synthetic routes leading to unsaturated fluorinated propenes. However, it can also be a key reaction in the synthesis of saturated chlorofluoropropanes.

The dehydrochlorination of 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) is a primary method for producing 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). nus.edu.sgresearchgate.net This reaction is typically carried out in the vapor phase over a catalyst or in the liquid phase in the presence of a base. google.comresearchgate.net Thermodynamic analysis shows that the dehydrochlorination of HCFC-244bb is an endothermic reaction, and high temperatures and low pressures favor the formation of HFO-1234yf. researchgate.net

Base-Mediated Dehydrochlorination Reactions

Base-mediated dehydrochlorination is a common method for eliminating hydrogen chloride from a molecule to form an alkene. In the context of producing fluorinated propenes, an aqueous solution of a base, such as potassium hydroxide, is typically used. For instance, the dehydrochlorination of 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb), an isomer of the target compound, is a key step in a major production route for HFO-1234yf.

While specific data for the base-mediated dehydrochlorination of 2-chloro-1,1,1,3-tetrafluoropropane is not extensively detailed in the public domain, the principles are analogous to those for its isomer. The reaction involves treating the chlorinated fluoropropane with a strong base to abstract a proton and expel a chloride ion, resulting in the formation of a double bond.

Gas-Phase Catalytic Dehydrochlorination Processes

Gas-phase catalytic dehydrochlorination offers an alternative to base-mediated reactions, often providing advantages in terms of continuous processing and catalyst recyclability. Various catalysts have been investigated for the dehydrochlorination of chlorofluorocarbons.

For the dehydrochlorination of the related compound HCFC-244bb to HFO-1234yf, a process has been developed that involves bringing the vaporized compound into contact with a heater surface at elevated temperatures. wipo.int One patented method specifies a surface temperature greater than approximately 850°F (454°C) with a contact time of less than 10 seconds. wipo.int This high-temperature, short-contact-time process is designed to minimize the formation of byproducts and carbon deposits on the reactor surface. google.com

Research into the dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb) has explored the use of various catalysts, including alkali metal fluoride modified magnesium oxide (MgO) catalysts. google.com These studies provide insights into the types of catalysts that could be effective for the dehydrochlorination of 2-chloro-1,1,1,3-tetrafluoropropane. Catalysts such as fluorinated Cr2O3 have also been investigated for the dehydrofluorination of similar compounds, indicating their potential applicability in this process. researchgate.net

Table 1: Gas-Phase Dehydrochlorination of HCFC-244bb

| Catalyst | Temperature (°C) | Contact Time (s) | Conversion (%) | Selectivity to HFO-1234yf (%) | Reference |

| Heater Surface | > 454 | < 10 | - | - | wipo.int |

| Ni3P | 300 | - | ~42 | ~88 | researchgate.net |

Advanced Synthetic Approaches

Beyond conventional methods, advanced synthetic strategies are being explored to enhance the efficiency and selectivity of fluorinated compound synthesis. These approaches include the use of highly reactive intermediates like carbenes and the development of selective pathways to crucial fluorinated propene intermediates.

Carbene Generation Routes in Fluorinated Compound Synthesis

Carbenes are highly reactive, neutral chemical species containing a carbon atom with two unshared valence electrons. Their ability to undergo insertion and addition reactions makes them powerful tools in organic synthesis. The generation of fluorinated carbenes offers a pathway to introduce fluorinated moieties into organic molecules.

Methods for generating carbenes include the alpha-elimination of a halo compound and the decomposition of a diazo compound. orgsyn.org For instance, dichlorocarbene (B158193) can be generated from chloroform (B151607) by reaction with a strong base. chemrxiv.org Fluorinated carbenes can be synthesized through various methods, including the decomposition of fluorinated diazo compounds and elimination reactions from fluorinated precursors. google.com The reactivity of fluorinated carbenes is influenced by the strong electron-withdrawing nature of the fluorine atoms. google.com

While the direct synthesis of 2-chloro-1,1,1,3-tetrafluoropropane via a carbene route is not prominently documented, the fundamental principles of carbene chemistry suggest potential pathways. For example, the insertion of a carbene into a C-H or C-Cl bond of a suitable precursor could theoretically lead to the desired product. The development of such a route would represent a significant advancement in the synthesis of this important compound.

Selective Preparation of Fluorinated Propene Intermediates

The synthesis of 2-chloro-1,1,1,3-tetrafluoropropane is intrinsically linked to the production of high-value fluorinated propenes, most notably 2,3,3,3-tetrafluoropropene (HFO-1234yf). The dehydrochlorination of 2-chloro-1,1,1,3-tetrafluoropropane (HCFC-244eb) provides a direct route to HFO-1234yf. google.com

The selective synthesis of HFO-1234yf from various precursors is a major focus of industrial research. One patented process describes the production of HFO-1234yf by first hydrogenating hexafluoropropene (B89477) (HFP) to obtain a mixture containing 1,1,1,2,3-pentafluoropropane (B1596561) (HFC-245eb), which is then dehydrofluorinated. google.com This highlights the importance of controlling reaction conditions to selectively produce the desired fluorinated propene isomer.

The development of efficient and selective methods for the preparation of these fluorinated propene intermediates is crucial for the economic viability of producing new-generation refrigerants. The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the desired product and minimizing the formation of unwanted byproducts.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1,1,1,3 Tetrafluoropropane and Analogues

Dehydrofluorination Reaction Pathways

Dehydrofluorination is a primary transformation pathway for 2-chloro-1,1,1,3-tetrafluoropropane, leading to the formation of unsaturated fluorinated propenes. This reaction can be initiated either thermally or catalytically.

The dehydrofluorination of 2-chloro-1,1,1,3-tetrafluoropropane (HCFC-244fa) yields 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd). This reaction involves the removal of a hydrogen and a fluorine atom from adjacent carbon atoms. The product, HCFO-1233zd, can exist as two geometric isomers, (E) and (Z). The (E)-isomer is often the desired product due to its thermodynamic stability. The reaction can be represented as:

CF₃CHFCH₂Cl → CF₃CH=CHCl + HF

The dehydrofluorination of HCFC-244fa can be part of a multi-step process for producing other valuable compounds. For instance, the resulting HCFO-1233zd can be subsequently fluorinated to produce 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa).

An analogous reaction is the dehydrochlorination of the isomer 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb), which yields 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a key refrigerant. The dehydrofluorination of HCFC-244bb can also occur, producing 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf).

The selectivity of the dehydrofluorination reaction towards the desired unsaturated fluorinated propene isomer is highly dependent on the catalyst and reaction conditions. Various catalysts have been investigated to enhance the yield and selectivity of these reactions.

For the dehydrochlorination of the analogue HCFC-244bb to HFO-1234yf, alkali metal fluoride (B91410) modified magnesium oxide (MgO) catalysts have shown high selectivity. Specifically, KF and CsF modified MgO catalysts exhibited over 97% selectivity for dehydrochlorination, while inhibiting the competing dehydrofluorination process. In contrast, Zr and Al modified MgO and fluorinated MgO catalysts showed increased selectivity towards the dehydrofluorination product, 2-chloro-3,3,3-trifluoropropene, with selectivities ranging from 20% to 76%. rsc.org

Nanoscopic aluminium fluoride catalysts, such as aluminium chlorofluoride (ACF, AlClₓF₃₋ₓ) and high-surface aluminium fluoride (HS-AlF₃), have been found to be effective for the selective dehydrofluorination of HCFC-244bb to HCFO-1233xf under mild conditions (e.g., 70 °C) without the need for a hydrogen source. researchgate.net The surface acidity of the catalyst plays a significant role, with a decrease in surface acidity favoring dehydrochlorination over dehydrofluorination. rsc.org

The table below summarizes the catalytic performance in the dehydrohalogenation of HCFC-244bb.

Table 1: Catalytic Performance in the Dehydrohalogenation of 2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb)

| Catalyst | Reaction | Major Product | Selectivity (%) | Reference |

|---|---|---|---|---|

| KF/MgO | Dehydrochlorination | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | >97 | rsc.org |

| CsF/MgO | Dehydrochlorination | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | >97 | rsc.org |

| Zr/MgO | Dehydrofluorination | 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf) | 20-76 | rsc.org |

| Al/MgO | Dehydrofluorination | 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf) | 20-76 | rsc.org |

| AlClₓF₃₋ₓ (ACF) | Dehydrofluorination | 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf) | High | researchgate.net |

| HS-AlF₃ | Dehydrofluorination | 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf) | High | researchgate.net |

Pyrolytic Behavior and Thermal Decomposition Reactions

The thermal decomposition of 2-chloro-1,1,1,3-tetrafluoropropane and its analogues is another important reaction pathway, often leading to the formation of various fluorinated olefins and other products. These reactions are typically carried out at high temperatures in the gas phase.

While specific studies on the pyrolysis of 2-chloro-1,1,1,3-tetrafluoropropane are not extensively detailed in the provided search results, information on analogous compounds suggests potential reaction pathways. The pyrolysis of hydrofluorochloropropanes can lead to the formation of fluoropropenes with high selectivity in the absence of a catalyst.

The thermal decomposition of related fluorinated hydrocarbons often proceeds through the formation of carbene intermediates. For example, the pyrolysis of other hydrochlorofluorocarbons is known to involve α-elimination reactions, leading to the formation of carbenes. These highly reactive intermediates can then undergo further reactions, such as insertions or rearrangements, to form stable products. For instance, the thermal decomposition of some fluorinated ethanes and propanes has been shown to produce difluorocarbene (:CF₂), which can then dimerize to form tetrafluoroethylene (B6358150) (C₂F₄) or react with other species present in the reaction mixture.

The reaction environment, including temperature, pressure, and the presence of other reactants or diluents, significantly influences the product distribution in pyrolysis reactions.

Studies on the pyrolysis of other fluorinated compounds have shown that higher temperatures generally lead to increased conversion but may also result in the formation of a wider range of byproducts due to secondary reactions. For instance, in the pyrolysis of polytetrafluoroethylene (PTFE), increasing the temperature and pressure leads to the formation of larger molecular weight compounds like hexafluoropropylene (HFP) and octafluorocyclobutane (B90634) (OFCB) from the primary product, tetrafluoroethylene (TFE).

The presence of a diluent gas, such as nitrogen or argon, can affect the residence time and heat transfer within the reactor, thereby influencing the product selectivity. The presence of reactants like hydrogen can lead to hydrodechlorination and hydrodefluorination reactions, altering the product slate significantly.

Table 2: Influence of Temperature on Product Yield in Pyrolysis of Anaerobic Sludge (as an analogy for complex organic matter)

| Temperature (°C) | Char Yield (%) | Bio-oil Yield (%) | Gas Yield (%) | Reference |

|---|---|---|---|---|

| 400 | 81 | 3 | 2 | |

| 500 | 68 | 7 | 4 | |

| 600 | 55 | 6 | 5 |

Interaction with Reactants and Catalysts

The interaction of 2-chloro-1,1,1,3-tetrafluoropropane with various reactants and catalysts is central to directing its chemical transformations. The nature of these interactions determines the reaction pathway and the selectivity towards desired products.

In dehydrofluorination reactions, the interaction of HCFC-244fa with a catalyst is key. Lewis acidic sites on the surface of metal fluoride catalysts, such as AlF₃, are believed to play a crucial role in activating the C-F bond. researchgate.net The substrate adsorbs onto the catalyst surface, facilitating the elimination of HF. The strength and nature of the acid sites can influence the reaction rate and selectivity.

In base-catalyzed or base-mediated dehydrohalogenations, the reactant interacts with a basic species, such as an alkali metal hydroxide. The base abstracts a proton, initiating the elimination of the halide ion. The choice of base and solvent can significantly affect the reaction outcome.

The interaction with co-reactants is also important. For example, in the presence of hydrogen and a suitable catalyst, hydrodechlorination can occur, where the C-Cl bond is cleaved and replaced by a C-H bond. This is a common method for the remediation of chlorinated hydrocarbons.

The interaction with acidic species like HF, which is a byproduct of dehydrofluorination, can lead to side reactions. For example, the addition of HF back onto the newly formed olefin can regenerate the starting material or lead to the formation of other fluorinated compounds. Therefore, controlling the concentration of such species in the reaction medium is crucial for achieving high yields of the desired product.

Reactivity with Strong Reducing Agents

While many hydrochlorofluorocarbons are considered chemically inert in a wide range of conditions, they can exhibit vigorous reactivity with potent reducing agents. rsc.org For instance, analogous compounds like 2-chloro-1,1,1,2-tetrafluoroethane (B1218211) are known to react violently with strong reducing agents, which include very active metals. rsc.orgyoutube.com This reactivity stems from the potential for the reducing agent to transfer electrons, leading to the cleavage of the carbon-halogen bonds.

The reaction with active metals, such as alkali or alkaline earth metals, can lead to dehalogenation processes. The general inertness of HCFCs is contrasted by this significant reactivity under specific reductive conditions.

Table 1: Predicted Reactivity of 2-Chloro-1,1,1,3-tetrafluoropropane with Reducing Agents

| Reducing Agent | Predicted Reactivity | Potential Products |

|---|---|---|

| Active Metals (e.g., Na, K) | Violent Reaction | Dehalogenated/Hydrofluorocarbon products |

Note: This data is extrapolated from the behavior of analogous HCFCs.

Oxidation with Strong Oxidizing Agents at Elevated Temperatures

Under ambient conditions, 2-Chloro-1,1,1,3-tetrafluoropropane is resistant to oxidation. However, at elevated temperatures, strong oxidizing agents can induce decomposition. rsc.orgyoutube.com The presence of C-H bonds in HCFCs makes them susceptible to attack by radicals, such as the hydroxyl radical (•OH), especially in the troposphere. noaa.gov This oxidative degradation is a key factor in their atmospheric lifetime. noaa.gov In a laboratory or industrial setting, extreme temperatures in the presence of a strong oxidant can lead to the breakdown of the molecule, potentially forming toxic byproducts like hydrogen halides. rsc.org

Fundamental Reaction Types in Chlorotetrafluoropropane Chemistry

The chemical transformations of chlorotetrafluoropropanes are primarily centered around the manipulation of the carbon-chlorine bond.

Substitution Reactions (e.g., Halogen Exchange)

Halogen exchange, often termed the Finkelstein reaction or a variation thereof, is a fundamental transformation for modifying halogenated hydrocarbons. In the context of 2-Chloro-1,1,1,3-tetrafluoropropane, the chlorine atom can be substituted by another halogen, most commonly fluorine. This type of reaction is crucial for the synthesis of hydrofluorocarbons (HFCs) from HCFC precursors.

These reactions are typically facilitated by a source of fluoride ions, such as an alkali metal fluoride (e.g., potassium fluoride), and may require a catalyst and/or an aprotic solvent to proceed efficiently. rsc.org The effectiveness of the exchange depends on several factors, including the nature of the substrate, the fluoride salt, the catalyst, and the reaction conditions. rsc.org For aliphatic compounds, the activation of C-F bonds is also possible, allowing for reverse halogen exchange, although the C-Cl bond in 2-Chloro-1,1,1,3-tetrafluoropropane is more susceptible to nucleophilic substitution. noaa.gov

Table 2: Representative Halogen Exchange Reaction

| Reactant | Reagent | Catalyst/Conditions | Product |

|---|

Addition Reactions with Unsaturated Substrates

The carbon-chlorine bond in 2-Chloro-1,1,1,3-tetrafluoropropane can be cleaved under radical conditions (e.g., initiated by peroxides, heat, or UV light) to generate a tetrafluoropropyl radical. This reactive intermediate can then add across the double or triple bond of an unsaturated substrate, such as an alkene or alkyne. masterorganicchemistry.com This radical addition process is a versatile method for carbon-carbon bond formation.

The addition of the radical to an unsymmetrical alkene will preferentially occur at the less substituted carbon of the double bond, leading to the formation of the more stable carbon radical intermediate. masterorganicchemistry.com This intermediate then typically abstracts an atom (e.g., hydrogen or halogen) from another molecule to propagate the radical chain and form the final product. masterorganicchemistry.com This type of reaction expands the carbon chain and incorporates the tetrafluoropropyl moiety into a new molecular framework.

Table 3: General Scheme for Radical Addition to an Alkene

| HCFC Reactant | Unsaturated Substrate | Initiator | General Product Structure |

|---|

Note: The final product structure depends on the specific reaction pathway and termination steps.

Catalysis and Reaction Engineering in Chlorotetrafluoropropane Production and Transformation

Heterogeneous Catalysis in Fluorinated Propane (B168953) Synthesis

Heterogeneous catalysts are fundamental to the large-scale synthesis of fluorinated propanes, offering advantages in separation, recovery, and catalyst stability. The reactions typically involve the gas-phase or liquid-phase fluorination of chlorinated precursors with hydrogen fluoride (B91410) (HF).

Metal halides are classic Lewis acid catalysts employed for fluorine-for-chlorine exchange reactions, often referred to as Swarts reactions. Their effectiveness stems from their ability to facilitate the cleavage of C-Cl bonds and the formation of C-F bonds.

Antimony Halides : Antimony(V) halides are considered benchmark catalysts for these transformations. sigmaaldrich.com The process involves the continuous co-feeding of hydrogen fluoride and a haloalkane into antimony pentachloride. wikipedia.org For each mole of hydrogen fluoride that participates in the exchange, one mole of hydrogen chloride is produced. wikipedia.org The degree of fluorination can be controlled by adjusting reactant ratios and reaction conditions. wikipedia.org However, a significant drawback is the reduction of active Sb(V) to Sb(III) at temperatures exceeding 80°C, which leads to catalyst deactivation. sigmaaldrich.com

Niobium Halides : Niobium(V) halides, such as niobium pentachloride, are recognized as highly effective and robust catalysts for the hydrofluorination of chlorinated hydrocarbons. sigmaaldrich.com They are considered among the best choices for the conversion of trichloroethylene to its fluorinated counterparts and are applicable to a range of liquid-phase fluorine-for-chlorine exchange reactions. sigmaaldrich.com

Tin Halides : Tin(IV) chloride (SnCl₄), a strong Lewis acid, serves as a catalyst in various organic syntheses, including Friedel-Crafts reactions. google.com Its utility extends to promoting reactions involving halogenated compounds due to its ability to activate substrates towards nucleophilic attack. sigmaaldrich.comgoogle.com In the context of fluorination, it can function as a Lewis acid catalyst to facilitate the exchange of chlorine for fluorine.

| Catalyst | Typical Application | Key Characteristics | Reference |

|---|---|---|---|

| Antimony(V) Halides (e.g., SbCl₅) | Liquid-phase fluorine-for-chlorine exchange (Swarts Reaction). | Benchmark catalyst; prone to deactivation via reduction to Sb(III) above 80°C. | sigmaaldrich.com |

| Niobium(V) Halides (e.g., NbCl₅) | Liquid-phase hydrofluorination of chloroalkenes/alkanes. | Considered a superior choice for conversions like TCE to R-133a; high activity. | sigmaaldrich.com |

| Tin(IV) Chloride (SnCl₄) | Lewis acid catalysis in various organic reactions. | Functions as a Lewis acid to activate substrates for halogen exchange. | google.com |

Aluminum fluoride (AlF₃) has emerged as a significant heterogeneous catalyst, particularly when synthesized in nanoscopic form. The properties of nano-AlF₃, such as extremely high surface area and enhanced reactivity, make it highly effective for fluorination and dehydrofluorination reactions.

The synthesis method plays a crucial role in determining the catalyst's properties. For instance, an ethylene glycol mediated sol-gel technique can produce nano α-AlF₃ with a high surface area of up to 170 m²/g and strong surface acidity, even after thermal treatment at 400°C. This high surface area increases the efficiency of reactions involving the addition of fluorine. The nanoparticle form offers higher reactivity compared to bulk AlF₃.

| Property | Description | Significance |

|---|---|---|

| Particle Size | Typically in the nanometer range (1-100 nm). | Provides a very high surface-area-to-volume ratio. |

| Surface Area | Can reach up to 170 m²/g. | Increases the number of active sites available for catalysis. |

| Reactivity | Enhanced catalytic properties compared to bulk AlF₃. | Improves efficiency in fluorination and dehydrofluorination reactions. |

| Acidity | Possesses strong Lewis acid sites. | Crucial for catalyzing reactions like dehydrofluorination. |

Chromia (Cr₂O₃)-based catalysts are widely used in industrial vapor-phase hydrofluorination processes for reacting chlorinated hydrocarbons with HF. chinesechemsoc.orgmsu.edu These catalysts typically require a pre-fluorination step to activate them and can be modified with various promoters to enhance their activity, selectivity, and lifespan. chinesechemsoc.org

Promoters are additional metals or metal oxides that are incorporated into the catalyst formulation. Metals such as zinc, nickel, aluminum, and magnesium have been shown to be effective. chinesechemsoc.org For example, the addition of zinc to chromia has been found to create a superior catalyst precursor for the conversion of CF₃CH₂Cl to CF₃CH₂F. beilstein-journals.org The primary role of these promoters is often to improve the catalyst's structural integrity, increase its surface area, or modify the electronic state of the active chromium species, thereby lowering the activation energy of the reaction. thieme-connect.de

Rare-earth elements like Yttrium (Y) and Lanthanum (La) are also investigated as promoters for various catalytic systems. While specific performance data for Y- and La-promoted chromia in the synthesis of 2-Chloro-1,1,1,3-tetrafluoropropane is not extensively detailed, their known effects in similar systems provide insight. Lanthanum doping in ceria (CeO₂) nanoparticles has been shown to enhance the material's reducibility. Furthermore, lanthanides can be incorporated into fluoride nanoparticle structures, where they can influence the material's properties. strem.com It is hypothesized that as promoters for chromia, Y and La could enhance thermal stability and modify surface acidity, potentially leading to improved catalyst performance and longevity in high-temperature fluorination reactions.

Homogeneous Catalysis Approaches

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers alternative pathways for specific transformations of fluorinated propanes, often under milder conditions than heterogeneous systems.

Perfluorosulfonic acids (PFSAs), such as trifluoromethanesulfonic acid (triflic acid), are classified as superacids due to their exceptionally high acidity. This property makes them potential catalysts for reactions that require strong acid promotion. In the context of fluorination, strong acids can theoretically facilitate halogen exchange by protonating the substrate, making it more susceptible to nucleophilic attack by a fluoride source.

While PFSAs are not commonly reported as the primary homogeneous catalysts for the direct hydrofluorination of polychloroalkanes with HF, their catalytic activity in other fluorination reactions has been noted. For example, triflic acid has been shown to act as a catalyst or promoter for the fluorination of anisole using an N-F type fluorinating agent, significantly reducing the required reaction time. This demonstrates their potential to activate reagents and substrates in organofluorine chemistry, although their application in the specific production of 2-Chloro-1,1,1,3-tetrafluoropropane via homogeneous catalysis is not a widely established method.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). chinesechemsoc.org The catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to the other, enabling the reaction to occur. This method avoids the need for expensive, anhydrous, or polar aprotic solvents and can lead to higher yields under mild conditions.

In the context of fluorinated propane transformation, PTC is particularly useful for dehydrohalogenation reactions. For instance, 2-chloro-1,3,3,3-tetrafluoropropene can be selectively produced from 2,3-dichloro-1,1,1,3-tetrafluoropropane by reaction with an inorganic base in an aqueous medium in the presence of a phase transfer catalyst. google.com

| Catalyst Type | Examples | Relevant Application | Reference |

|---|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide, Benzyltrimethylammonium chloride | Dehydrochlorination of fluorinated propanes. | google.com |

| Hydrogen Bonding Catalysts | Chiral bis-urea compounds. | Asymmetric nucleophilic fluorination with alkali metal fluorides. | |

| Organoboranes | Triethylborane (BEt₃). | Solid-to-solution phase transfer of CsF for nucleophilic fluorination. |

Optimization of Reaction Parameters

The performance of the catalytic systems used in the synthesis of 2-Chloro-1,1,1,3-tetrafluoropropane is intrinsically linked to the operational conditions. Key parameters such as temperature, pressure, reactant molar ratios, and contact time must be finely tuned to achieve the desired product distribution and conversion rates.

Temperature and pressure are fundamental thermodynamic parameters that significantly influence the equilibrium position of the reversible reactions involved in the production of halogenated propanes. Gas-phase fluorination reactions, which are central to the synthesis of compounds like 2-Chloro-1,1,1,3-tetrafluoropropane, are often governed by Le Chatelier's principle.

Temperature: Fluorination reactions can be either exothermic or endothermic. For endothermic reactions, increasing the temperature shifts the equilibrium towards the products, favoring higher conversion. Conversely, for exothermic reactions, lower temperatures are thermodynamically favorable. However, kinetic considerations are also crucial; higher temperatures increase the reaction rate, allowing the system to reach equilibrium faster. Therefore, an optimal temperature is often a compromise between favorable thermodynamics and required reaction kinetics. For many gas-phase fluorination processes, temperatures in the range of 300–700 K are often employed to achieve a balance between reaction rate, catalyst stability, and equilibrium conversion.

Pressure: The effect of pressure depends on the change in the number of moles of gas in the reaction. For reactions where the number of moles of gaseous products is greater than the moles of gaseous reactants, lower pressures will favor the forward reaction. In contrast, if the number of moles decreases, higher pressures will shift the equilibrium toward the products. The specific stoichiometry of the synthesis route to 2-Chloro-1,1,1,3-tetrafluoropropane dictates the optimal pressure strategy.

Table 1: Illustrative Impact of Temperature and Pressure on Reaction Equilibrium for a Generic Gas-Phase Fluorination Reaction

| Parameter | Condition | Effect on Equilibrium Constant (Keq) | Impact on Product Yield at Equilibrium |

| Temperature | Increase (Endothermic Reaction) | Increases | Increases |

| Decrease (Endothermic Reaction) | Decreases | Decreases | |

| Increase (Exothermic Reaction) | Decreases | Decreases | |

| Decrease (Exothermic Reaction) | Increases | Increases | |

| Pressure | Increase (Δn > 0) | No Change | Decreases |

| Decrease (Δn > 0) | No Change | Increases | |

| Increase (Δn < 0) | No Change | Increases | |

| Decrease (Δn < 0) | No Change | Decreases |

*Δn > 0: Moles of gaseous products > Moles of gaseous reactants. **Δn < 0: Moles of gaseous products < Moles of gaseous reactants.

Beyond temperature and pressure, the molar ratio of reactants and their residence time within the reactor are critical process variables that directly affect conversion and selectivity.

Reactant Molar Ratios: In the synthesis of 2-Chloro-1,1,1,3-tetrafluoropropane, which typically involves the reaction of a chlorinated precursor with a fluorinating agent like hydrogen fluoride (HF), the molar ratio of these reactants is a key control parameter. An excess of the fluorinating agent can drive the reaction towards completion, increasing the conversion of the starting material. However, an excessive amount may also promote side reactions, such as over-fluorination, leading to the formation of undesired byproducts and reducing the selectivity for the target compound. Optimizing this ratio is essential for maximizing the yield of 2-Chloro-1,1,1,3-tetrafluoropropane while minimizing downstream separation costs.

Contact Time: Contact time, or its inverse, space velocity, determines the duration the reactants spend in contact with the catalyst. A longer contact time generally leads to higher conversion, as it allows more time for the reaction to proceed towards equilibrium. However, extended contact times can also increase the likelihood of secondary reactions, which can decompose the desired product or form impurities. Therefore, an optimal contact time exists that maximizes the yield of 2-Chloro-1,1,1,3-tetrafluoropropane. This optimum is often determined experimentally for a specific catalyst and set of reaction conditions.

Table 2: Conceptual Optimization of Molar Ratio and Contact Time

| Reactant Molar Ratio (HF:Organic) | Contact Time (seconds) | Reactant Conversion (%) | Selectivity to 2-Chloro-1,1,1,3-tetrafluoropropane (%) |

| 3:1 | 10 | 75 | 90 |

| 5:1 | 10 | 85 | 88 |

| 10:1 | 10 | 95 | 82 |

| 5:1 | 5 | 70 | 92 |

| 5:1 | 15 | 92 | 85 |

| 5:1 | 20 | 96 | 78 |

Note: The data in this table is illustrative and represents typical trends in catalytic fluorination processes.

Reactor Design and Process Scale-Up Considerations

The choice of reactor is paramount in the production of fluorinated compounds. The design must accommodate the specific reaction kinetics, heat transfer requirements, and catalyst characteristics to ensure safe, efficient, and scalable operation.

Both fixed-bed and fluidized-bed reactors are widely used in the chemical industry for gas-phase catalytic reactions and are viable options for the synthesis of 2-Chloro-1,1,1,3-tetrafluoropropane.

Fixed-Bed Reactors: In a fixed-bed reactor, the catalyst particles are held in a stationary packed bed through which the gaseous reactants flow. mybiologydictionary.com This design is mechanically simple and allows for longer residence times, which can lead to high conversion rates. mybiologydictionary.com However, a major challenge with fixed-bed reactors, particularly for highly exothermic or endothermic fluorination reactions, is heat management. "Hot spots" or significant temperature gradients can form within the catalyst bed, potentially leading to catalyst deactivation, reduced selectivity, and safety hazards. Multi-tubular reactors with external cooling or heating are often employed to mitigate these issues.

Fluidized-Bed Reactors: A fluidized-bed reactor suspends the catalyst particles by the upward flow of the reactant gases, creating a fluid-like state. mybiologydictionary.com This fluidization results in excellent mixing of solids, which in turn leads to nearly isothermal conditions throughout the reactor. mybiologydictionary.com The uniform temperature profile is a significant advantage for controlling selectivity in temperature-sensitive fluorination reactions. Furthermore, the vigorous mixing enhances heat and mass transfer between the gas and the catalyst particles. mybiologydictionary.com While fluidized-bed reactors offer superior temperature control, they are more complex mechanically and can suffer from catalyst attrition and entrainment.

The choice between a fixed-bed and a fluidized-bed reactor depends on several factors, including the reaction kinetics, the heat of reaction, catalyst stability, and the desired production scale. mybiologydictionary.com

In recent years, microreactors have emerged as a powerful tool for process development and production in the fine chemical and pharmaceutical industries, with significant potential for fluorination chemistry. lpp-group.com

Microreactors are continuous flow reactors characterized by channels with dimensions in the sub-millimeter range. lpp-group.com This small scale provides an exceptionally high surface-area-to-volume ratio, which allows for vastly improved heat transfer compared to conventional batch or large-scale reactors. lpp-group.com This feature is particularly advantageous for managing the significant heat effects often associated with fluorination reactions, enabling precise temperature control and preventing thermal runaways.

The enhanced mixing and heat transfer in microreactors can lead to higher yields and selectivities by minimizing the formation of byproducts. lpp-group.com Furthermore, the small internal volume enhances operational safety when dealing with hazardous reagents like hydrogen fluoride. durham.ac.uk Scaling up production with microreactors is typically achieved through "numbering-up," where multiple microreactor units are operated in parallel. This approach avoids the complex challenges associated with the geometric scale-up of conventional reactors. The use of continuous-flow microreactors offers a promising platform for the safe, efficient, and scalable synthesis of specialized fluorinated compounds like 2-Chloro-1,1,1,3-tetrafluoropropane. durham.ac.ukvapourtec.com

Computational and Theoretical Chemistry Studies of 2 Chloro 1,1,1,3 Tetrafluoropropane Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. Its balance of accuracy and computational cost makes it particularly suitable for investigating the properties of industrially relevant molecules like 2-Chloro-1,1,1,3-tetrafluoropropane.

Estimation of Standard Thermodynamic Properties (Enthalpy, Gibbs Free Energy, Heat Capacity)

While specific experimental and extensive computational studies on the thermodynamic properties of 2-Chloro-1,1,1,3-tetrafluoropropane are not widely available in public literature, the methodology for their determination using DFT is well-established. Theoretical calculations, such as those performed for its isomer 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb), demonstrate the capability of DFT methods. For instance, the B3LYP functional with a 6-311++G(d,p) basis set has been effectively used to estimate key thermodynamic parameters.

These calculations typically involve optimizing the molecular geometry of the compound's conformers to find the lowest energy structures. Subsequent frequency calculations at the same level of theory provide the necessary data to compute the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and molar heat capacity (Cp).

Table 1: Illustrative Table of DFT-Calculated Thermodynamic Properties

| Property | Symbol | Illustrative Value (kJ/mol) |

| Standard Enthalpy of Formation | ΔHf° | - |

| Standard Gibbs Free Energy of Formation | ΔGf° | - |

| Molar Heat Capacity | Cp | - |

| Note: This table is for illustrative purposes to show the type of data generated from DFT calculations. Specific values for 2-Chloro-1,1,1,3-tetrafluoropropane are not available in the cited literature. |

Analysis of Chemical Equilibrium and Reaction Thermodynamics

DFT calculations are instrumental in analyzing the thermodynamics of chemical reactions involving 2-Chloro-1,1,1,3-tetrafluoropropane. By calculating the thermodynamic properties of reactants and products, the change in enthalpy (ΔHr°), Gibbs free energy (ΔGr°), and the equilibrium constant (Keq) for a given reaction can be determined as a function of temperature.

For example, in the synthesis of hydrofluoroolefins (HFOs) from hydrochlorofluorocarbons (HCFCs), DFT can be used to assess the feasibility and optimal conditions for dehydrohalogenation reactions. A study on the synthesis of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) from HCFC-244bb showed that the reaction is endothermic and that the change in Gibbs free energy decreases with increasing temperature, indicating that higher temperatures favor the formation of the product. Similar analyses could be applied to reactions involving 2-Chloro-1,1,1,3-tetrafluoropropane to predict its reactivity and the equilibrium position of its potential conversion processes.

Investigation of Intermolecular Interactions and Adsorption Phenomena

Understanding the intermolecular interactions of 2-Chloro-1,1,1,3-tetrafluoropropane is crucial for applications where it might interact with other materials, such as in separation processes or as part of a mixture. DFT is a powerful tool for studying these non-covalent interactions.

Computational studies on the adsorption of similar small halogenated hydrocarbons on surfaces like nanotubes have demonstrated the utility of DFT in this area. These studies typically involve calculating the adsorption energy of the molecule on a given surface, analyzing the nature of the interaction (e.g., physisorption vs. chemisorption), and examining the changes in the electronic structure of both the molecule and the surface upon adsorption. Such investigations can reveal the strength and nature of the van der Waals forces and electrostatic interactions that govern the adsorption process.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides deep insights into the detailed pathways of chemical reactions, including the identification of transition states and the calculation of energy barriers. These studies are vital for understanding the stability and decomposition of 2-Chloro-1,1,1,3-tetrafluoropropane.

Quantum Rice–Ramsperger–Kassel (QRRK) Analysis of Decomposition Pathways

While specific QRRK analyses for 2-Chloro-1,1,1,3-tetrafluoropropane are not documented in the available literature, this theoretical framework is a standard method for studying the kinetics of unimolecular reactions, such as thermal decomposition. QRRK theory is used to calculate the rate constants of elementary reaction steps as a function of temperature and pressure.

The application of RRKM theory, a more detailed version of QRRK, to the decomposition of other hydrofluorocarbons, like 1,2-difluoroethane, illustrates the approach. Such an analysis for 2-Chloro-1,1,1,3-tetrafluoropropane would involve:

Identifying potential decomposition pathways (e.g., dehydrochlorination, dehydrofluorination, C-C bond cleavage).

Using DFT to calculate the potential energy surface for each pathway, including the energies of the reactant, transition states, and products.

Applying QRRK/RRKM theory to compute the rate constants for each elementary step, thereby predicting the major decomposition products and their formation rates under different conditions.

Studies of Isomerization Processes and Activation Energies

Isomerization is a potential reaction pathway for 2-Chloro-1,1,1,3-tetrafluoropropane, leading to the formation of other molecules with the same chemical formula but different structural arrangements. Computational modeling is essential for investigating these processes and determining their feasibility.

Electronic Structure and Bonding Analysis

A complete analysis of the electronic structure and bonding of 2-Chloro-1,1,1,3-tetrafluoropropane would typically involve quantum chemical calculations to determine molecular orbital energies, electron distribution, and the nature of the chemical bonds between its constituent atoms (carbon, hydrogen, chlorine, and fluorine). Such studies are fundamental to predicting the compound's stability, reactivity, and potential applications. However, a diligent search of scientific literature has not yielded any specific studies that have undertaken this analysis for 2-Chloro-1,1,1,3-tetrafluoropropane.

Density of States (DOS) Analysis for Electronic Properties

Density of States (DOS) analysis is a powerful computational tool that provides a graphical representation of the number of available electronic states at each energy level within a molecule. This analysis is instrumental in understanding the electronic properties of a compound, including its conductivity and magnetic properties, by visualizing the distribution of molecular orbitals.

Unfortunately, no published research containing a Density of States analysis for 2-Chloro-1,1,1,3-tetrafluoropropane could be located. As a result, the generation of data tables and a detailed discussion on its electronic properties based on DOS is not possible at this time. The absence of such fundamental computational studies highlights a significant area for future research in the field of theoretical and computational chemistry of fluorinated propanes.

Environmental Science and Atmospheric Chemistry Research of Chlorotetrafluoropropanes

Atmospheric Fate and Degradation Pathways

The atmospheric fate of 2-chloro-1,1,1,3-tetrafluoropropane (HCFC-244bb) is primarily determined by its reactions in the troposphere, which dictate its atmospheric lifetime and the subsequent formation of degradation products.

Reaction with Hydroxyl Radicals in the Troposphere

The principal removal mechanism for 2-chloro-1,1,1,3-tetrafluoropropane from the atmosphere is its reaction with hydroxyl (OH) radicals. This process is the primary determinant of its atmospheric lifetime. The global atmospheric lifetime of HCFC-244bb is estimated to be 16.6 years, with a tropospheric lifetime of 18.7 years and a stratospheric lifetime of 147.6 years noaa.gov. The longer lifetime in the stratosphere indicates that the main degradation pathway occurs in the lower atmosphere through interaction with OH radicals noaa.gov.

The reaction rate constant for HCFC-244bb with OH radicals is a key parameter in determining its atmospheric lifetime. The structure of HCFC-244bb, containing C-H bonds, makes it susceptible to attack by these radicals, initiating its atmospheric degradation.

| Parameter | Value (Years) | Reference |

|---|---|---|

| Global Atmospheric Lifetime | 16.6 | noaa.gov |

| Tropospheric Atmospheric Lifetime | 18.7 | noaa.gov |

| Stratospheric Atmospheric Lifetime | 147.6 | noaa.gov |

Identification of Atmospheric Degradation Products (e.g., Trifluoroacetic Acid, HF, CO₂)

Following the initial reaction with hydroxyl radicals, 2-chloro-1,1,1,3-tetrafluoropropane undergoes a series of reactions leading to the formation of several degradation products. Among these, trifluoroacetic acid (TFA), hydrogen fluoride (B91410) (HF), and carbon dioxide (CO₂) are significant.

The degradation of hydrochlorofluorocarbons (HCFCs) in the atmosphere is known to produce trifluoroacetic acid fluorocarbons.orgjdsupra.comumweltbundesamt.de. TFA is a persistent substance that can be removed from the atmosphere through deposition in rain, fog, and snow fluorocarbons.org. Due to its high solubility in water, it accumulates in aquatic environments fluorocarbons.orgjdsupra.com. While current and projected concentrations of TFA from the degradation of HCFCs and other fluorocarbons are not considered to pose a significant risk to the environment or human health, its persistence warrants ongoing evaluation fluorocarbons.orgfluorocarbons.org.

Hydrogen fluoride (HF) is another expected degradation product. The atmospheric breakdown of other fluorinated compounds, such as HFC-134a, is known to yield HF ecetoc.org. Given the chemical structure of HCFC-244bb, the fluorine atoms are likely to be converted to HF during the atmospheric degradation process.

Carbon dioxide (CO₂), a colorless and odorless gas, is an ultimate degradation product of many organic compounds in the atmosphere ecetoc.orgnih.gov. The carbon backbone of the 2-chloro-1,1,1,3-tetrafluoropropane molecule is expected to oxidize to CO₂ following a series of atmospheric reactions.

Environmental Distribution and Transport Mechanisms

Partitioning Behavior in Environmental Compartments

When released into the environment, 2-chloro-1,1,1,3-tetrafluoropropane is expected to partition almost exclusively into the atmosphere. This behavior is characteristic of similar fluorinated compounds, which have high vapor pressures and low solubility in water ecetoc.org. Its physical and chemical properties suggest that it will not significantly partition to soil or water compartments. Once in the atmosphere, its relatively long lifetime allows for transport and distribution over large distances noaa.gov.

Global Distribution Modeling of Emissions

The global distribution of 2-chloro-1,1,1,3-tetrafluoropropane emissions is influenced by its atmospheric lifetime. With a global atmospheric lifetime of 16.6 years, the compound has sufficient time to become well-mixed throughout the troposphere noaa.gov. This leads to a widespread global distribution, far from its original emission sources. Modeling of such compounds typically involves atmospheric transport models that incorporate data on emission sources, reaction rates with OH radicals, and atmospheric circulation patterns to predict their concentrations on a global scale.

Ozone Depletion and Global Warming Research Perspectives

As a hydrochlorofluorocarbon, 2-chloro-1,1,1,3-tetrafluoropropane has both ozone-depleting and global warming potential. The chlorine atom in its structure allows it to contribute to the catalytic destruction of stratospheric ozone quiz-maker.com. Its Ozone Depletion Potential (ODP) has been determined to be 0.027, relative to CFC-11 (ODP = 1) noaa.gov.

| Parameter | Value | Reference |

|---|---|---|

| Ozone Depletion Potential (ODP) | 0.027 | noaa.gov |

Assessment of Ozone Depletion Potential (ODP) Methodologies

The Ozone Depletion Potential (ODP) of a chemical is a relative measure of its ability to degrade the ozone layer. epa.gov This value is calculated in comparison to trichlorofluoromethane (B166822) (CFC-11), which is assigned a baseline ODP of 1.0. epa.govnih.gov The methodologies for assessing ODP involve a combination of experimental data and sophisticated mathematical models. acs.org

These models simulate the chemical reactions that a substance undergoes in the stratosphere to estimate its relative impact on ozone molecules. acs.org Key factors considered in these calculations include the atmospheric lifetime of the chemical and its reactivity. acs.org The process for a new substance typically involves the producing enterprise conducting a preliminary ODP assessment and submitting the methodologies and results for scientific review. nih.gov

A crucial aspect of this assessment is the atmospheric lifetime of the compound. For hydrochlorofluorocarbons (HCFCs), which contain hydrogen, their susceptibility to reaction with hydroxyl (OH) radicals in the troposphere is a primary determinant of their atmospheric lifetime and, consequently, their ODP. epa.gov This tropospheric degradation lessens the amount of the substance that can reach the stratosphere, where the ozone layer is located. epa.gov The ODP is often calculated using semi-empirical methods, which are simplified versions of Hartree-Fock theory that incorporate empirical data to enhance performance. researchgate.netnih.gov

For the isomer 3-Chloro-1,1,1,3-tetrafluoropropane (HCFC-244fa), a calculated ODP of 0.012 has been reported. This value is based on its global atmospheric lifetime of 2.37 years, with a tropospheric lifetime of 2.48 years and a stratospheric lifetime of 56.3 years.

Methodological Approaches for Global Warming Potential (GWP) Calculation

The Global Warming Potential (GWP) is an index that compares the warming effect of a greenhouse gas to that of carbon dioxide (CO₂) over a specific time horizon, typically 100 years. nih.govmdpi.com The GWP of CO₂ is set to 1 by definition. nih.gov The calculation of a substance's GWP is a multi-faceted process that relies on several key factors.

The primary factor is the gas's radiative forcing, which quantifies the change in the Earth's energy balance caused by that gas. europa.euresearchgate.net This is a measure of how much energy the emissions of 1 ton of a gas will absorb over a given period, relative to the emissions of 1 ton of carbon dioxide. nih.gov Another critical component is the atmospheric lifetime of the gas; a longer lifetime means the gas can exert its warming effect for a more extended period. researchgate.net

The GWP is calculated by integrating the radiative forcing of a gas over a chosen time horizon and comparing it to the integrated radiative forcing of CO₂ over the same period. researchgate.netepa.gov These calculations are often performed using complex atmospheric models and are periodically updated as scientific understanding of atmospheric processes and the properties of gases improves. researchgate.netqsartoolbox.org

For 3-Chloro-1,1,1,3-tetrafluoropropane (HCFC-244fa), the GWP values have been calculated for different time horizons. The 20-year GWP is reported as 1308, while the 100-year GWP is 362.

Table 1: Atmospheric Lifetime and Environmental Potentials of 3-Chloro-1,1,1,3-tetrafluoropropane (HCFC-244fa)

| Property | Value | Unit |

| Global Atmospheric Lifetime | 2.37 | years |

| Tropospheric Atmospheric Lifetime | 2.48 | years |

| Stratospheric Atmospheric Lifetime | 56.3 | years |

| Ozone Depletion Potential (ODP) | 0.012 | |

| Global Warming Potential (GWP) - 20 years | 1308 | |

| Global Warming Potential (GWP) - 100 years | 362 |

Data for HCFC-244fa, an isomer of 2-Chloro-1,1,1,3-tetrafluoropropane.

Biotransformation and Bioaccumulation Studies

The fate of 2-Chloro-1,1,1,3-tetrafluoropropane in biological systems is another crucial aspect of its environmental profile. This involves understanding how it is broken down by living organisms (biotransformation) and its tendency to accumulate in their tissues (bioaccumulation).

Biodegradation Rates in Environmental Systems

Biodegradation is the breakdown of organic compounds by microorganisms. epa.gov For halogenated hydrocarbons, this process can be influenced by various environmental factors and the specific microbial communities present. mdpi.comresearchgate.net Some microorganisms have evolved enzymes, such as oxygenases, that can initiate the degradation of these compounds. mdpi.com For instance, propane-oxidizing bacteria have been shown to cometabolically degrade chlorinated propanes.

Potential for Bioaccumulation in Aquatic and Terrestrial Organisms

Bioaccumulation is the process by which chemicals accumulate in organisms at concentrations higher than in the surrounding environment. For aquatic organisms, this is a significant concern, as chemicals can be taken up from the water or through the food chain. The potential for a chemical to bioaccumulate is often predicted using its octanol-water partition coefficient (Kow), which indicates its tendency to partition into fatty tissues.

As with biodegradation, specific experimental data on the bioaccumulation of 2-Chloro-1,1,1,3-tetrafluoropropane are scarce. Therefore, reliance is placed on predictive methods like QSAR models. The BCFBAF™ model within EPI Suite™, for instance, estimates the bioconcentration factor (BCF) and bioaccumulation factor (BAF) based on the chemical structure and its log Kow. epa.gov For short-chain halogenated hydrocarbons, the degree of halogenation and the specific structure influence their bioaccumulation potential. Studies on short-chain chlorinated paraffins have shown that their bioaccumulation factors can increase with their hydrophobicity. acs.orgeuropa.eu Given the relatively short chain length and the presence of fluorine atoms, which can decrease lipophilicity compared to chlorine, the bioaccumulation potential of 2-Chloro-1,1,1,3-tetrafluoropropane is expected to be low to moderate. However, without specific experimental data or validated model predictions, this remains an area requiring further investigation.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Chloro 1,1,1,3 Tetrafluoropropane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Chloro-1,1,1,3-tetrafluoropropane. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques offer a detailed view of its atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2-Chloro-1,1,1,3-tetrafluoropropane by probing the magnetic properties of its atomic nuclei, specifically hydrogen (¹H) and fluorine (¹⁹F).

The ¹H NMR spectrum of 2-chloro-1,1,1,3-tetrafluoropropane is expected to show distinct signals corresponding to the different chemical environments of the hydrogen atoms within the molecule. docbrown.info The integration of these signals provides a ratio of the number of protons in each environment. docbrown.info

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum provide detailed information about the electronic environment of each fluorine atom and their spatial relationships with neighboring atoms.

| ¹H NMR Data for 2-Chloropropane (Illustrative) | |

| Chemical Environment | Approximate Chemical Shift (ppm) |

| CH₃ | 1.5 |

| CHCl | 4.1 |

| This table is illustrative for a related compound, 2-chloropropane, as specific experimental data for 2-chloro-1,1,1,3-tetrafluoropropane was not available in the search results. The chemical shifts for 2-chloro-1,1,1,3-tetrafluoropropane will differ due to the presence of fluorine atoms. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info In 2-Chloro-1,1,1,3-tetrafluoropropane, the C-H, C-F, and C-Cl bonds will exhibit characteristic absorption bands.

The IR spectrum of a related compound, 2-chloropropane, shows characteristic C-H stretching and bending vibrations, as well as C-Cl bond vibrations. docbrown.info For 2-Chloro-1,1,1,3-tetrafluoropropane, the spectrum would be more complex due to the presence of strong C-F bond absorptions, typically found in the 1000-1400 cm⁻¹ region. The "fingerprint region," below 1500 cm⁻¹, provides a unique pattern for the identification of the compound. docbrown.info

| Characteristic IR Absorption Frequencies for Related Compounds | |

| Bond | Vibrational Mode |

| C-H | Stretching |

| C-H | Bending |

| C-Cl | Stretching |

| This table provides data for a related compound, 2-chloropropane, to illustrate the types of vibrations observed. docbrown.info The exact frequencies for 2-chloro-1,1,1,3-tetrafluoropropane will be influenced by the overall molecular structure. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and then separating the resulting ions based on their mass-to-charge ratio (m/z). docbrown.info The mass spectrum of 2-Chloro-1,1,1,3-tetrafluoropropane will show a molecular ion peak corresponding to its molecular weight, as well as a characteristic pattern of fragment ions. docbrown.infoyoutube.com

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in isotopic peaks for the molecular ion and any chlorine-containing fragments, with the M+2 peak being about one-third the intensity of the M peak. docbrown.infodocbrown.info The fragmentation pattern is determined by the weakest bonds in the molecule, with cleavage of the C-Cl bond being a likely initial step. docbrown.info

| Illustrative Fragmentation Pattern for a Chloro-alkane | |

| m/z Value | Possible Fragment Ion |

| 78/80 | [C₃H₇Cl]⁺ (Molecular Ion with ³⁵Cl/³⁷Cl) |

| 43 | [C₃H₇]⁺ (Loss of Cl) |

| This table illustrates a potential fragmentation pattern for a simple chloroalkane. docbrown.info The actual fragmentation of 2-chloro-1,1,1,3-tetrafluoropropane would be more complex due to the presence of fluorine atoms. |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating 2-Chloro-1,1,1,3-tetrafluoropropane from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC/MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is highly effective for identifying 2-Chloro-1,1,1,3-tetrafluoropropane and its derivatives in a sample. google.com The sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. mdpi.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum for identification. rsc.org

The retention time from the GC provides one level of identification, while the mass spectrum offers definitive structural information. mdpi.com This method is widely used for the analysis of volatile organic compounds, including halogenated hydrocarbons. google.com

Gas Chromatography-Flame Ionization Detection (GC/FID) for Quantitative Analysis

For the precise measurement of the concentration of 2-Chloro-1,1,1,3-tetrafluoropropane, Gas Chromatography with Flame Ionization Detection (GC/FID) is a robust and reliable method. jsmcentral.org In GC/FID, after the components of a sample are separated by the GC column, they are passed through a hydrogen-air flame. The combustion of organic compounds produces ions, which generate a current that is proportional to the amount of the analyte.

In Situ and Operando Analytical Techniques

The real-time analysis of chemical processes as they occur, known as in situ and operando spectroscopy, provides invaluable insights into reaction mechanisms, catalyst behavior, and the dynamic properties of chemical systems. For 2-Chloro-1,1,1,3-tetrafluoropropane and its derivatives, these advanced analytical methodologies are crucial for optimizing synthesis routes and understanding their interfacial behavior in various applications.

High-Pressure Tensiometry for Surface and Interfacial Studies

In a typical high-pressure tensiometry setup, a view cell is capable of withstanding high pressures. A droplet of the liquid of interest is formed in a controlled manner, and its shape is analyzed optically. The interfacial tension is then calculated from the droplet shape using the Laplace equation. This technique allows for the investigation of how surface tension changes with pressure, temperature, and the presence of other substances.

Research Findings on a Related Compound:

A study on the interfacial properties of HFA134a and water provides a model for the type of data that can be obtained for 2-Chloro-1,1,1,3-tetrafluoropropane. The interfacial tension between HFA134a and water was measured using in situ high-pressure tensiometry at 298 K and the saturation pressure of HFA134a. The experimental results were complemented by molecular dynamics simulations to provide a comprehensive understanding of the interface.

Table 1: Interfacial Tension of 1,1,1,2-tetrafluoroethane (B8821072) (HFA134a) with Water

| Parameter | Value |

| Temperature | 298 K |

| Pressure | Saturation Pressure |

| Interfacial Tension (mN/m) | |

| Experimental (Tensiometry) | 10.5 ± 0.5 |

| Simulation (Molecular Dynamics) | 9.8 ± 1.2 |

This table presents data for a related compound, 1,1,1,2-tetrafluoroethane, to illustrate the type of measurements obtained through high-pressure tensiometry.

This data is crucial for applications where 2-Chloro-1,1,1,3-tetrafluoropropane might be in contact with an aqueous phase, such as in certain industrial processes or if it were to be considered as a component in a refrigerant mixture with some water content.

X-ray Diffraction and Raman Spectroscopy for Catalyst Characterization

The synthesis of 2-Chloro-1,1,1,3-tetrafluoropropane and its derivatives often involves catalytic processes, such as hydrofluorination or dehydrochlorination. The efficiency and selectivity of these reactions are highly dependent on the structure and composition of the catalyst. X-ray diffraction (XRD) and Raman spectroscopy are powerful non-destructive techniques used to characterize these catalytic materials, often under reaction conditions (operando analysis).

X-ray Diffraction (XRD):

XRD is primarily used to determine the crystalline structure of a material. In the context of catalysis, it can identify the phases present in a fresh or used catalyst, measure the crystallite size, and detect changes in the crystal structure that may occur during the reaction. For instance, in the synthesis of hydrofluoroolefins, chromium-based catalysts are commonly employed. XRD can be used to characterize the chromium oxide (Cr₂O₃) catalyst, including its crystal phase and any changes upon activation or deactivation.

Raman Spectroscopy:

Raman spectroscopy provides information about the vibrational modes of molecules and can be used to identify specific chemical species and their structures. It is particularly sensitive to the metal-oxygen bonds in metal oxide catalysts and can distinguish between different oxidation states of the metal. For chromium-based catalysts, Raman spectroscopy can differentiate between various chromium oxide and oxyfluoride species that may form on the catalyst surface during the fluorination process. researchgate.net

Research Findings on a Relevant Catalyst System:

While specific XRD and Raman data for catalysts used in the direct synthesis of 2-Chloro-1,1,1,3-tetrafluoropropane are not detailed in readily available literature, studies on the fluorination of related chloropropenes to produce hydrofluoroolefins using chromium oxide catalysts offer valuable insights.

One such study investigated a chromium oxide (Cr₂O₃) catalyst prepared by a precipitation method for the vapor-phase fluorination of 2-chloro-3,3,3-trifluoropropene to 2,3,3,3-tetrafluoropropene (B1223342). The catalyst was characterized using XRD and Raman spectroscopy. The XRD patterns helped in identifying the crystalline phase of the Cr₂O₃ and estimating the crystallite size.

Table 2: XRD and Raman Characterization of a Cr₂O₃ Catalyst for Fluorination

| Analytical Technique | Observation | Interpretation |

| X-ray Diffraction (XRD) | Diffraction peaks corresponding to the Eskolaite phase of Cr₂O₃. | The primary crystalline component of the catalyst is well-defined Cr₂O₃. |

| Broadening of diffraction peaks. | Indicates small crystallite size, which is often desirable for high catalytic activity. | |

| Raman Spectroscopy | Bands characteristic of Cr-O vibrations in Cr₂O₃. | Confirms the presence of the chromium oxide phase. |

| Shifts in Raman bands after reaction. | Suggests changes in the catalyst surface, potentially the formation of chromium oxyfluoride species which are considered active sites. |

This table is a representative summary of findings for a chromium oxide catalyst used in a related fluorination reaction, illustrating the application of XRD and Raman spectroscopy.

In situ and operando studies combining these techniques are particularly powerful. For example, a Raman spectrometer can be coupled to a reactor setup, allowing the catalyst to be monitored under actual reaction conditions of high temperature and pressure in the presence of reactants like hydrogen fluoride (B91410). researchgate.netepa.gov This allows for the direct observation of the formation of active catalytic species and deactivation pathways, providing crucial information for catalyst design and process optimization.

Role As a Chemical Intermediate in Advanced Organic Synthesis and Materials Science

Precursor for the Synthesis of Hydrofluoroolefins (HFOs)

Hydrofluoroolefins (HFOs) represent the fourth generation of refrigerants and blowing agents, characterized by their low global warming potential (GWP) and zero ozone depletion potential (ODP). beilstein-journals.org The manufacturing routes to these critical compounds often rely on the chemical conversion of hydrochlorofluorocarbons (HCFCs) like 2-chloro-1,1,1,3-tetrafluoropropane. Through reactions such as dehydrohalogenation (the removal of hydrogen and a halogen), the saturated HCFC is converted into an unsaturated HFO.

While several isomers of chlorotetrafluoropropane exist, their reactivity and subsequent products can differ, making specific isomer utilization key to efficient synthesis.

| Property | 2-Chloro-1,1,1,3-tetrafluoropropane (HCFC-244fa) | 2-Chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb) |

| IUPAC Name | 2-Chloro-1,1,1,3-tetrafluoropropane | 2-Chloro-1,1,1,2-tetrafluoropropane |

| Molecular Formula | C₃H₃ClF₄ | C₃H₃ClF₄ |

| Primary HFO Product | (E/Z)-1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd) | 2,3,3,3-Tetrafluoropropene (B1223342) (HFO-1234yf) |

| Key Transformation | Dehydrofluorination | Dehydrochlorination |

2,3,3,3-Tetrafluoropropene (HFO-1234yf) is a leading replacement for R-134a in automotive air-conditioning systems, possessing a GWP of less than 1. wikipedia.org The most prominent industrial pathway to HFO-1234yf involves the dehydrochlorination of the isomer 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb). researchgate.netgoogle.com This reaction is typically performed in the gas phase over a catalyst.

The direct conversion of 2-chloro-1,1,1,3-tetrafluoropropane (HCFC-244fa) to HFO-1234yf is not a commonly cited industrial route. Instead, HCFC-244fa's primary role is as a precursor to other fluoroolefins. However, multi-step synthesis routes where HCFC-244fa is first isomerized or converted to an intermediate that can then yield HFO-1234yf are theoretically possible, though less direct than the pathway from HCFC-244bb.

2-Chloro-3,3,3-trifluoropropene (HFO-1233xf) is another significant HFO, used as a foam blowing agent, solvent, and as an intermediate in the production of HFO-1234yf. google.comepo.org The synthesis of HFO-1233xf typically starts from precursors like 1,1,2,3-tetrachloropropene or 1,1,1,2,3-pentachloropropane, which are fluorinated using hydrogen fluoride (B91410) (HF). google.com Another pathway involves the dehydrofluorination of HCFC-244bb. smolecule.com

The dehydrohalogenation of 2-chloro-1,1,1,3-tetrafluoropropane (HCFC-244fa) leads to a different, but structurally related HFO. Specifically, the removal of a hydrogen and a fluorine atom (dehydrofluorination) from HCFC-244fa yields (Z)-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(Z)). This isomer is a valuable chemical in its own right and serves as a key intermediate in the production of its E-isomer, HCFO-1233zd(E), which is a commercial foam blowing agent and solvent. google.com The separation of HCFC-244fa from its product, HCFO-1233zd(Z), is a critical purification step in the manufacturing process. google.com

| Precursor | Reaction Type | Primary HFO Product | Significance of Product |

| 2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) | Dehydrochlorination | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Low-GWP refrigerant researchgate.net |

| 2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) | Dehydrofluorination | 2-Chloro-3,3,3-trifluoropropene (HFO-1233xf) | Intermediate for HFO-1234yf, blowing agent smolecule.com |

| 2-Chloro-1,1,1,3-tetrafluoropropane (HCFC-244fa) | Dehydrofluorination | (Z)-1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd) | Intermediate for HCFO-1233zd(E) blowing agent google.com |

| 1,1,2,3-Tetrachloropropene | Vapor-phase Fluorination | 2-Chloro-3,3,3-trifluoropropene (HFO-1233xf) | Intermediate for HFO-1234yf, blowing agent google.com |

Utilization in the Production of Fluoropolymers and Fluorinated Gases

The HFOs synthesized from HCFC-244fa and its isomers are not only used as refrigerants and blowing agents but also as monomers in the production of fluoropolymers. 20.210.105 Fluoropolymers are a class of high-performance plastics known for their exceptional chemical resistance, thermal stability, and unique surface properties. acs.org